2-Ethylhexan-1-ol
Overview
Description
2-Ethylhexanol is an organic compound with the chemical formula C8H18O. It is a branched, eight-carbon chiral alcohol that appears as a colorless liquid. This compound is poorly soluble in water but highly soluble in most organic solvents. It is produced on a large scale for use in numerous applications such as solvents, flavors, fragrances, and especially as a precursor for the production of other chemicals like emollients and plasticizers .
Mechanism of Action
Target of Action
2-Ethylhexan-1-ol, also known as 2-Ethylhexanol, is primarily used as a solvent in various industries such as paint, ink, dye, cleaning agents, and pigments . It is also used in the production of plasticizers such as dioctyl phthalate (DOP), dioctyl terephthalate (DOTP), dioctyl adipate (DOA), and dioctyl sebacate (DOS) . Therefore, its primary targets are the materials and substances it interacts with in these applications.
Mode of Action
The compound acts as a solvent, meaning it has the ability to dissolve other substances. In the case of plasticizers, it helps to increase their flexibility, workability, and durability . The exact interaction between this compound and its targets depends on the specific chemical properties of the substances involved.
Biochemical Pathways
Further condensation and dehydration produce 2-ethyl-2-hexenal, which is finally hydrogenated to produce this compound .
Pharmacokinetics
It is known to be harmful if swallowed, inhaled, or absorbed through the skin, and it can cause skin allergies .
Result of Action
The primary result of this compound’s action is the dissolution of other substances and the production of flexible, durable plasticizers . Exposure to the compound can result in harmful effects in humans, including skin irritation and allergies .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is flammable and can form explosive mixtures with air, so it must be kept away from open flames and high heat . It should be stored in a cool, well-ventilated area, away from oxidizing agents and acids . Its vapors can accumulate static electricity, which can ignite the vapors .
Biochemical Analysis
Biochemical Properties
It is known that it is miscible with most common organic solvents This suggests that it may interact with various enzymes, proteins, and other biomolecules in a biochemical context
Cellular Effects
It is known to exhibit low toxicity in animal models . It is also known to cause respiratory system irritation, skin irritation, and eye damage . These effects suggest that 2-Ethylhexan-1-ol may have significant impacts on cell function, including potential effects on cell signaling pathways, gene expression, and cellular metabolism.
Dosage Effects in Animal Models
It is known to exhibit low toxicity, with an LD50 ranging from 2-3 g/kg in rats
Metabolic Pathways
It is known that this compound can be produced through the hydrogenation of 2-ethyl-2-hexenal, which is obtained through the condensation of butyraldehyde, which in turn can be produced through the hydroformylation of propene
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethylhexanol is primarily synthesized through the aldol condensation of n-butyraldehyde, followed by hydrogenation. The process involves several steps:
Aldol Condensation: Two molecules of n-butyraldehyde undergo aldol condensation to form 2-ethylhexenal.
Hydrogenation: The 2-ethylhexenal is then hydrogenated to produce 2-ethylhexanol.
Industrial Production Methods: The industrial production of 2-ethylhexanol involves the integration of n-butanal self-condensation with 2-ethyl-2-hexenal hydrogenation over a bifunctional catalyst. This method enhances the competitiveness of aldol condensation versus hydrogenation of n-butanal and improves the selectivity of 2-ethylhexanol .
Chemical Reactions Analysis
Types of Reactions: 2-Ethylhexanol undergoes various chemical reactions typical of primary alcohols, including:
Oxidation: Converts to aldehydes or ketones.
Reduction: Forms corresponding hydrocarbons.
Substitution: Reacts with oxoacids and carboxylic acids to form esters plus water.
Common Reagents and Conditions:
Oxidizing Agents: Convert 2-ethylhexanol to aldehydes or ketones.
Reducing Agents: Convert it to hydrocarbons.
Acids: Form esters in esterification reactions.
Major Products:
Scientific Research Applications
2-Ethylhexanol has a wide range of applications in various fields:
Chemistry: Used as a solvent and chemical intermediate in the synthesis of other compounds.
Biology: Acts as a precursor for the production of plasticizers and surfactants.
Medicine: Utilized in the formulation of certain pharmaceuticals.
Industry: Employed in the production of plasticizers, defoamers, dispersants, mineral processing agents, and petroleum additives .
Comparison with Similar Compounds
2-Ethylhexanol can be compared with other similar compounds such as:
- 2-Methylhexane
- 3-Methylhexane
- 2-Methylheptane
- 3-Methylheptane
Uniqueness: 2-Ethylhexanol is unique due to its branched structure, which inhibits crystallization and enhances its application in the production of plasticizers and lubricants. Its low volatility and high boiling point make it suitable for high-temperature applications .
Properties
IUPAC Name |
2-ethylhexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-3-5-6-8(4-2)7-9/h8-9H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIWUKEYIRIRTPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O, Array | |
Record name | 2-ETHYL HEXANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8639 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-ETHYLHEXANOL | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1070-10-6 (titanium(4+) salt) | |
Record name | 2-Ethyl-1-hexanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104767 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5020605 | |
Record name | 2-Ethyl-1-hexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5020605 | |
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Molecular Weight |
130.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-ethyl hexanol appears as a dark brown liquid with an aromatic odor. Insoluble in water and less dense than water. Flash point between 140 - 175 °F. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption., Liquid; Water or Solvent Wet Solid, Colorless liquid; [Merck Index], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless to pale yellow liquid, A dark brown liquid with an aromatic odor. | |
Record name | 2-ETHYL HEXANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8639 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1-Hexanol, 2-ethyl- | |
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Record name | 2-Ethylhexanol | |
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Record name | 2-ETHYLHEXANOL | |
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Record name | 2-Ethyl-1-hexanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/414/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Record name | 2-ETHYL HEXANOL | |
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URL | https://www.osha.gov/chemicaldata/893 | |
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Boiling Point |
363 to 365 °F at 760 mmHg (NTP, 1992), 184.34 °C, 184.00 to 186.00 °C. @ 760.00 mm Hg, 182 °C, 363-365 °F | |
Record name | 2-ETHYL HEXANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8639 | |
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Record name | 2-ETHYL-1-HEXANOL | |
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Record name | 2-ETHYLHEXANOL | |
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Record name | 2-ETHYL HEXANOL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/893 | |
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Flash Point |
178 °F (NTP, 1992), 81 °C, 164 °F (73 °C), 73 °C c.c., 178 °F | |
Record name | 2-ETHYL HEXANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8639 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-ETHYL-1-HEXANOL | |
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Record name | 2-ETHYLHEXANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0890 | |
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Record name | 2-ETHYL HEXANOL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/893 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
less than 1 mg/mL at 64 °F (NTP, 1992), In water, 880 mg/L at 25 °C, Miscible with most organic solvents, Soluble in about 720 parts water, in many organic solvents, Solubility in water, g/100ml at 20 °C: 0.11 (poor) | |
Record name | 2-ETHYL HEXANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8639 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-ETHYL-1-HEXANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1118 | |
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Record name | 2-ETHYLHEXANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0890 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Density |
0.834 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8344 at 20 °C/20 °C, Bulk density: 6.9 lb/gal at 20 °C, % IN SATURATED AIR: 0.0066 @ 20 °C; DENSITY OF "SATURATED" AIR: LESS THAN 1.001 (AIR= 1), Relative density (water = 1): 0.83, 0.830-0.834, 0.834 | |
Record name | 2-ETHYL HEXANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8639 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1118 | |
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Record name | 2-ETHYLHEXANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0890 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 2-Ethyl-1-hexanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/414/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Record name | 2-ETHYL HEXANOL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/893 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Density |
4.49 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.49 (Air = 1), Relative vapor density (air = 1): 4.5, 4.49 | |
Record name | 2-ETHYL HEXANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8639 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1118 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-ETHYLHEXANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0890 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | 2-ETHYL HEXANOL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/893 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
0.05 mmHg at 68 °F (NTP, 1992), 0.13 [mmHg], 0.136 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 48, 0.05 mmHg | |
Record name | 2-ETHYL HEXANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8639 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Ethylhexanol | |
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URL | https://haz-map.com/Agents/3104 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 2-ETHYL-1-HEXANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1118 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0890 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | 2-ETHYL HEXANOL | |
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Color/Form |
Colorless liquid | |
CAS No. |
104-76-7 | |
Record name | 2-ETHYL HEXANOL | |
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Record name | 2-Ethylhexanol | |
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Record name | 2-Ethyl-1-hexanol | |
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Record name | 2-Ethylhexanol | |
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Record name | 1-Hexanol, 2-ethyl- | |
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Record name | 2-Ethyl-1-hexanol | |
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Record name | 2-ethylhexan-1-ol | |
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Record name | 2-ETHYLHEXANOL | |
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Record name | 2-ETHYL-1-HEXANOL | |
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Record name | 2-ETHYLHEXANOL | |
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Record name | 2-ETHYL HEXANOL | |
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Melting Point |
-105 °F (NTP, 1992), -70 °C, -76.00 °C. @ 760.00 mm Hg, -105 °F | |
Record name | 2-ETHYL HEXANOL | |
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URL | https://cameochemicals.noaa.gov/chemical/8639 | |
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Record name | 2-ETHYL-1-HEXANOL | |
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Record name | xi-2-Ethyl-1-hexanol | |
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URL | http://www.hmdb.ca/metabolites/HMDB0031231 | |
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Record name | 2-ETHYL HEXANOL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/893 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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Retrosynthesis Analysis
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-ethylhexanol?
A1: 2-ethylhexanol has a molecular formula of C8H18O and a molecular weight of 130.23 g/mol.
Q2: Are there any spectroscopic data available for 2-ethylhexanol?
A2: While the provided research papers do not delve into detailed spectroscopic characterization, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-transform infrared spectroscopy (FTIR) are commonly employed to analyze its structure. []
Q3: How does the presence of 2-ethylhexanol affect the properties of zinc dialkyldithiophosphate, a common engine oil additive?
A3: Studies show that 2-ethylhexanol, a residual alcohol often present in commercial zinc dialkyldithiophosphate, can impact its performance. It can enhance anti-wear properties by increasing extreme pressure but may also negatively affect anti-oxidation and anti-friction capabilities. [, ]
Q4: Can 2-ethylhexanol be directly converted to 2-ethylhexanoic acid?
A4: Yes, research demonstrates the direct synthesis of 2-ethylhexanoic acid from 2-ethylhexanol using a 5%ZnO-3%MgO/SiO2 catalyst with oxygen as the oxidizing agent. []
Q5: How does the cytochrome P450cam enzyme interact with 2-ethylhexanol?
A5: Research reveals that cytochrome P450cam catalyzes the conversion of 2-ethylhexanol to 2-ethylhexanoic acid, exhibiting stereoselectivity for the (R)-enantiomer. Crystallographic studies provide insights into the binding interactions within the enzyme's active site. [, ]
Q6: Can waste materials be used in the biosynthesis of 2-ethylhexanololeate, an ester with biolubricant properties?
A6: Yes, studies explored the use of industrial enzymes, specifically lipase Lipozyme TL IM, to synthesize 2-ethylhexanololeate from 2-ethylhexanol and oleic acid, highlighting a potential avenue for waste material reuse. []
Q7: How does modifying the structure of 2-ethylhexanol-derived compounds affect their olfactory properties?
A7: Research explored the synthesis of new fragrances by modifying 2-ethylhexanol-derived compounds. The use of cinchona-alkaloid-catalyzed desymmetrization of cyclic meso-anhydrides with (R)- and (S)-2-ethylhexanol yielded enantiomerically pure fragrances with distinct olfactory characteristics. []
Q8: What strategies can be employed to stabilize polyhydroxyalkanoates (PHAs), a type of biodegradable polymer?
A8: Research investigates the use of phosphonic acids, organic phosphonic compounds, and metal salts of carboxylic acids as thermal stabilizers for PHAs. These additives are incorporated into PHA-containing compositions, including those with 2-ethylhexanol-terminated plasticizers, to prevent degradation at elevated temperatures. []
Q9: How is 2-ethylhexanol metabolized in rats?
A9: Studies on the metabolism of 2-ethylhexanol in rats revealed its efficient absorption after oral administration. The compound undergoes oxidation, primarily to 2-ethylhexanoic acid, which is then further metabolized and excreted mainly through urine, with minor amounts in feces and respiratory CO2. []
Q10: Is there evidence of 2-ethylhexanol causing adverse health effects?
A10: Elevated levels of 2-ethylhexanol in the air, primarily originating from the hydrolysis of plasticizers, have been linked to health problems such as cough, respiratory irritation, fatigue, and skin irritation. Using an emissions barrier can mitigate these issues. []
Q11: How can 2-ethylhexanol be quantified in octyl stearate?
A11: A novel gas chromatography method utilizing a capillary column and flame ionization detection was developed to determine the concentration of 2-ethylhexanol in octyl stearate. This method holds potential for analyzing 2-ethylhexanol levels in cosmetics as well. []
Q12: Can palm oil be used to produce environmentally friendly drilling fluids?
A12: Research investigated using palm oil methyl ester (POME) to create a biodegradable base oil for drilling fluids. Transesterification of POME with 2-ethylhexanol yielded a palm-based ester with promising properties for drilling fluid formulations. []
Q13: Can butanol or octanol blends be used as alternative fuels in diesel engines?
A13: Studies on the use of butanol and octanol blends as alternative diesel fuels indicated that blends with n-butanol, isobutanol, 2-ethylhexanol, or n-octanol, when combined with cetane number improvers, exhibit similar combustion characteristics and potentially reduced soot emissions compared to conventional diesel fuel. []
Q14: Can waste sensitive film be recycled to produce dioctyl terephthalate (DOTP)?
A14: Research demonstrates a method for synthesizing DOTP, a plasticizer, from waste sensitive film via degradative transesterification with 2-ethylhexanol in the presence of a catalyst. This approach offers a potential route for recycling and resource recovery. []
Q15: Is it possible to recover theophylline from industrial effluent using 2-ethylhexanol?
A15: Yes, a 2-ethylhexanol extraction process was developed to recover theophylline from industrial wastewater generated during its synthesis. This method relies on the pH-dependent distribution of theophylline between water and 2-ethylhexanol, allowing for efficient recovery and solvent recycling. []
Q16: What type of specialized equipment is necessary for studying liquid-liquid equilibrium?
A16: Research exploring the liquid-liquid equilibrium of systems containing ethanol, water, 2-ethylhexanol, and salts employed a dedicated liquid-liquid equilibrium apparatus to obtain accurate measurements for process design and optimization. []
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